molecular formula C23H17N3O2S2 B2622049 1-(4-benzoylbenzoyl)-3-[(2E)-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]thiourea CAS No. 327972-02-1

1-(4-benzoylbenzoyl)-3-[(2E)-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]thiourea

Cat. No.: B2622049
CAS No.: 327972-02-1
M. Wt: 431.53
InChI Key: AZZROXSEXAOLER-WJTDDFOZSA-N
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Description

1-(4-Benzoylbenzoyl)-3-[(2E)-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]thiourea is a complex organic compound that features a thiourea backbone with benzoyl and benzothiazole substituents

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-benzoylbenzoyl)-3-[(2E)-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]thiourea typically involves the condensation of 4-benzoylbenzoyl chloride with 3-methyl-2,3-dihydro-1,3-benzothiazole-2-thione in the presence of a base such as triethylamine. The reaction is carried out in an inert solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Benzoylbenzoyl)-3-[(2E)-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]thiourea can undergo various chemical reactions, including:

    Oxidation: The thiourea moiety can be oxidized to form sulfinyl or sulfonyl derivatives.

    Reduction: The benzoyl groups can be reduced to corresponding alcohols.

    Substitution: The benzoyl and benzothiazole groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in an appropriate solvent.

    Reduction: Sodium borohydride or lithium aluminum hydride in an inert solvent.

    Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products:

Scientific Research Applications

1-(4-Benzoylbenzoyl)-3-[(2E)-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]thiourea has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-benzoylbenzoyl)-3-[(2E)-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]thiourea involves its interaction with specific molecular targets. The thiourea moiety can form hydrogen bonds with active sites of enzymes, inhibiting their activity. The benzoyl and benzothiazole groups can interact with hydrophobic pockets, enhancing binding affinity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

    1-(4-Benzoylbenzoyl)-3-phenylthiourea: Similar structure but with a phenyl group instead of the benzothiazole moiety.

    1-(4-Benzoylbenzoyl)-3-methylthiourea: Similar structure but without the benzothiazole ring.

    1-(4-Benzoylbenzoyl)-3-(2-thienyl)thiourea: Similar structure but with a thiophene ring instead of the benzothiazole moiety.

Uniqueness: 1-(4-Benzoylbenzoyl)-3-[(2E)-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]thiourea is unique due to the presence of both benzoyl and benzothiazole groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

4-benzoyl-N-[(E)-(3-methyl-1,3-benzothiazol-2-ylidene)carbamothioyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17N3O2S2/c1-26-18-9-5-6-10-19(18)30-23(26)25-22(29)24-21(28)17-13-11-16(12-14-17)20(27)15-7-3-2-4-8-15/h2-14H,1H3,(H,24,28,29)/b25-23+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZZROXSEXAOLER-WJTDDFOZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2SC1=NC(=S)NC(=O)C3=CC=C(C=C3)C(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN\1C2=CC=CC=C2S/C1=N/C(=S)NC(=O)C3=CC=C(C=C3)C(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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